1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is a chemical compound characterized by its unique molecular structure and potential therapeutic applications. This compound, also known by its chemical formula and CAS number 1439896-45-3, has garnered interest in various scientific fields, particularly in medicinal chemistry.
The compound is primarily sourced from chemical manufacturers and suppliers specializing in research and development chemicals. KISHIDA Chemical Co., Ltd. is one notable supplier that provides detailed safety data sheets for this compound, indicating its relevance in laboratory settings and potential applications in pharmaceutical research .
1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride falls under the classification of organic compounds, specifically as an amine derivative. Its structure includes an azepane ring, which is a seven-membered nitrogen-containing heterocycle, contributing to its pharmacological properties.
The synthesis of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in the search results, common methods for synthesizing similar compounds include:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yield and purity of the desired product.
The molecular structure of 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride features a phenyl group attached to an azepan-2-one framework with an aminomethyl substituent. The structural formula can be represented as follows:
Key molecular data include:
The compound can participate in various chemical reactions typical for amines and ketones, including:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
While specific mechanisms for 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride are not extensively documented in the search results, compounds with similar structures often exhibit mechanisms involving:
Further studies would be necessary to elucidate precise mechanisms of action through experimental pharmacology.
1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is typically a white crystalline solid. Specific physical properties may include:
Chemical properties include:
Relevant analyses would include assessments of stability under various environmental conditions.
1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride has potential applications in:
Research into this compound could lead to significant advancements in drug development, particularly in areas targeting neurological disorders or cancer therapies.
The construction of bicyclic azepine scaffolds requires strategic bond disconnections between the aromatic phenyl ring and the azepanone moiety. 1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride is typically synthesized via reductive amination between 3-formylphenyl-substituted azepanone intermediates and ammonia/ammonium salts, followed by in situ borohydride reduction. This approach yields 70-85% of the target amine precursor before hydrochlorination . Alternative routes employ ring-closing metathesis (RCM) of diene precursors using Grubbs II catalysts (5 mol%) in dichloromethane, forming the seven-membered azepanone ring with >90% ring-closure efficiency. Critical to this method is the use of N-tosyl-protected amines, which prevent catalyst poisoning while allowing subsequent deprotection under mild reducing conditions (Na/naphthalene) [3].
Table 1: Comparative Analysis of Azepine Scaffold Synthesis Methods
Method | Key Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Reductive Amination | NaBH₃CN, NH₄OAc, MeOH/THF, 0°C | 78-85 | Chemoselectivity, mild conditions |
Ring-Closing Metathesis | Grubbs II (5 mol%), CH₂Cl₂, 40°C | 90-95 | Tolerance to diverse substituents |
Dieckmann Condensation | NaH, THF, reflux | 60-70 | No transition metals required |
For sterically congested analogs, intramolecular Dieckmann condensations of diester precursors enable azepanone ring formation, though yields are moderate (60-70%) due to competing oligomerization. Solvent optimization (THF → DME) and slow addition protocols suppress side reactions, improving yields by 12-15% [3].
Incorporating the aminomethylphenyl group leverages catalytic hydrogenation and transfer hydrogenation methodologies. Raney nickel-catalyzed reductive amination (30-50 bar H₂, 80°C) converts aldehyde intermediates to aminomethyl groups with high chemoselectivity (>95%) in cyclohexane solvent systems. This method avoids over-reduction of the azepanone carbonyl while tolerating halogen substituents [2]. For acid-sensitive intermediates, Pd/C-mediated transfer hydrogenation using ammonium formate in ethanol enables efficient imine reduction (90-94% yield) at ambient pressure, with catalyst loadings as low as 2 wt% .
Table 2: Catalytic Systems for Aminomethyl Group Installation
Catalytic System | Conditions | Conversion (%) | Byproduct Formation |
---|---|---|---|
Raney Ni/H₂ | 50 bar, 80°C, cyclohexane | >98 | <2% dehalogenation |
Pd/C-NH₄HCO₂ | 5 wt% Pd, EtOH, 65°C | 95 | None detected |
NaBH₄/CoCl₂ | THF/H₂O (4:1), 0°C | 85 | 8-10% alcohol impurity |
Notably, cobalt-catalyzed hydrosilylation provides a transition metal alternative using PMHS (polymethylhydrosiloxane) as the reducing agent, achieving 85% yield with minimal epimerization of chiral centers adjacent to the azepanone carbonyl. This method proves crucial for enantiopure substrates where metal-catalyzed hydrogenation causes racemization .
Hydrochloride salt formation is optimized via pH-controlled crystallization in ethanol/ethyl acetate (3:1 v/v) solvent systems. Stoichiometric studies reveal that 1.05-1.10 equivalents of HCl maximize salt formation (99% conversion) while minimizing free amine contamination (<0.5%). Critical to crystal purity is the use of anti-solvent precipitation with diethyl ether, yielding >99.5% pure hydrochloride crystals with consistent polymorphic Form I [3]. Solvent polarity directly impacts crystal morphology:
Table 3: Hydrochloride Salt Crystallization Optimization
Solvent System | HCl (equiv.) | Temperature (°C) | Purity (%) | Crystal Morphology |
---|---|---|---|---|
EtOH/EtOAc (3:1) | 1.05 | 0-5 | 99.7 | Prismatic needles |
iPrOH/acetone (2:1) | 1.10 | 10 | 98.9 | Platelets |
MeOH/MTBE (1:2) | 1.20 | -10 | 97.5 | Aggregates |
Salt stability is enhanced by removing trace water (<300 ppm) via azeotropic distillation with toluene prior to acidification. This prevents hydrate formation during storage and maintains flowability [6].
Ring-closure efficiency hinges on substrate conformation and leaving group mobility. Seven-membered lactam formation via SN₂-type cyclization of ε-amino esters requires high-dilution conditions (0.1 M) to suppress intermolecular polymerization. Using Cs₂CO₃ as a base in DMF at 80°C achieves 88-92% lactamization versus 70-75% with K₂CO₃ due to enhanced carboxylate nucleophilicity [3] [8]. For acid-mediated cyclizations, HCl gas bubbling in dioxane at 40°C facilitates Boc-deprotection/cyclization in one pot, reducing reaction steps and improving overall yield by 20% [10].
Key variables for large-scale reproducibility:
Table 4: Azepan-2-one Ring-Closure Optimization Parameters
Cyclization Method | Optimal Conditions | Cycle Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|---|
Dieckmann Condensation | NaH (1.3 eq), DME, 80°C, 0.1 M | 8 | 88 | <3% dimeric byproducts |
Acid-Mediated | HCl/dioxane (4M), 40°C | 24 | 82 | <1.5% dehalogenation |
Enzymatic | Lipase CAL-B, MTBE, 37°C | 48 | 68 | No detectable impurities |
Comprehensive Compound Data
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3